molecular formula C15H20ClN3O2 B1682363 Zacopride CAS No. 90182-92-6

Zacopride

Cat. No. B1682363
CAS RN: 90182-92-6
M. Wt: 309.79 g/mol
InChI Key: FEROPKNOYKURCJ-UHFFFAOYSA-N
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Description

Zacopride is a selective inward rectifier potassium current (I K1) channel agonist, suppressing ventricular arrhythmias without affecting atrial arrhythmias.

Scientific Research Applications

Anxiolytic Profile in Rodent and Primate Models

Zacopride has demonstrated anxiolytic properties in various animal models. Studies have shown that zacopride enhances exploratory behavior and social interaction in mice and rats, and antagonizes defensive responses in primates, suggesting its potential as an anxiolytic agent (Costall et al., 1988).

Reduction of Ethanol Consumption in Rats

Research indicates that zacopride can significantly reduce ethanol intake and preference in rats. This suggests its potential use in the treatment of alcohol dependence or abuse (Knapp & Pohorecky, 1992).

Cardiac Applications

Zacopride has been found to selectively activate the Kir2.1 channel in rat cardiomyocytes, which is associated with potential antiarrhythmic effects. It does not affect other cardiac ion channels and demonstrates a unique pharmacological profile (Zhang et al., 2013).

Potential for Schizophrenia Treatment

A study on zacopride in schizophrenia suggested its potential efficacy in the treatment of this condition. Zacopride, a 5-HT3 antagonist, has shown to inhibit dopaminergically mediated locomotor behavior without the central nervous system depression typically associated with conventional neuroleptic drugs (Newcomer et al., 1992).

Antiarrhythmic Effects in Rabbits

Further research on zacopride's effects on cardiac arrhythmias demonstrated that it selectively enhances the inward rectifier potassium current (IK1) in rabbits, leading to significant antiarrhythmic effects in vivo and in vitro (Lin et al., 2020).

Potential in Treating Gastric Symptoms of Radiation Sickness

Zacopride has been tested for its efficacy in inhibiting radiation-induced emesis and suppression of gastric emptying in rhesus monkeys. The results suggest its potential in treating the gastric symptoms of radiation sickness (Dubois et al., 1988).

Cognitive Performance Enhancement in Rats

Research involving the Morris water maze task in rats indicated that (R)-zacopride could significantly reduce escape latency in animals with a cholinergic hypofunction, suggesting its potential in enhancing cognitive performance (Fontana et al., 1996).

properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEROPKNOYKURCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048251
Record name Zacopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zacopride

CAS RN

90182-92-6
Record name Zacopride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90182-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zacopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090182926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zacopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZACOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN3OT4156
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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